1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide
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Overview
Description
1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a tetrahydropyran ring, and a piperidinecarboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-methoxyphenyl group, followed by the construction of the tetrahydropyran ring and the piperidinecarboxamide moiety. Common reagents used in these reactions include ethanol, hydrochloric acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Shares the methoxyphenyl group but differs in the triazole moiety.
1-(tetrahydro-2H-pyran-4-yl)ethanone: Contains the tetrahydropyran ring but lacks the piperidinecarboxamide moiety.
Uniqueness
1-{[1-(4-methoxyphenyl)-5-oxotetrahydro-1H-pyrrol-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H33N3O5 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(oxan-4-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H33N3O5/c1-31-21-4-2-20(3-5-21)27-16-19(14-22(27)28)24(30)26-10-6-18(7-11-26)23(29)25-15-17-8-12-32-13-9-17/h2-5,17-19H,6-16H2,1H3,(H,25,29) |
InChI Key |
FAJAVZCZJZRECX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4CCOCC4 |
Origin of Product |
United States |
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